5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Methoxyphenyl and Phenylcarbamoyl Groups: These groups can be attached using standard organic synthesis techniques such as Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules, such as proteins and nucleic acids. This allows the compound to modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar structural features.
5-amino-1,2,3-triazole: Contains an amino group but lacks the methoxyphenyl and phenylcarbamoyl groups.
N-phenyl-1,2,3-triazole: Contains a phenyl group but lacks the amino and methoxyphenyl groups.
Uniqueness
5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the methoxyphenyl and phenylcarbamoyl groups, which enhance its ability to interact with a wide range of biological targets. This makes it a valuable compound for medicinal chemistry and drug development.
Properties
Molecular Formula |
C19H20N6O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N6O3/c1-28-15-9-5-6-13(10-15)11-21-19(27)17-18(20)25(24-23-17)12-16(26)22-14-7-3-2-4-8-14/h2-10H,11-12,20H2,1H3,(H,21,27)(H,22,26) |
InChI Key |
PDANMVYKYDWJCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.